4-Methyl-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Methyl-2-nitrophenol has been extensively studied. For example, nitro-substituted phenolates, which share similar structural features with 4-Methyl-2-nitrophenol, are synthesized from phenols with subsequent modifications to include nitro groups. These processes often involve reactions that showcase the compound's reactivity towards different chemical reagents and conditions (Nandi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methyl-2-nitrophenol has been characterized by various techniques, including X-ray crystallography. For instance, studies on the hydrogen-bonded dimers formed by 4-Nitrophenol and 4-methylpyridine provide insights into the molecular interactions and structural conformations possible within the nitrophenol family (Jin et al., 2000).
Chemical Reactions and Properties
4-Methyl-2-nitrophenol participates in a variety of chemical reactions, demonstrating its reactivity and functional group compatibility. Reactions with nitrogen dioxide, for example, have been studied to understand the nitration mechanisms and the formation of nitrophenol derivatives, which are crucial for further chemical transformations and applications (Coombes et al., 1994).
Scientific Research Applications
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Atmospheric Particulate Matter Analysis
- Field : Environmental Science
- Application Summary : 4-Methyl-2-nitrophenol is used as a target compound in the study of methylnitrophenol concentrations and stable isotope ratios in atmospheric particulate matter .
- Method of Application : This compound is used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method .
- Results : The results of this application would be the accurate measurement of methylnitrophenol concentrations and stable isotope ratios in atmospheric particulate matter .
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Catalysis
- Field : Chemistry
- Application Summary : 4-Methyl-2-nitrophenol has been used in studies related to its reduction via catalysis .
- Method of Application : The compound is reduced using synthesized gold nanoparticles, which are tested for their size-dependent catalytic activity .
- Results : The results of this application would be the successful reduction of 4-Methyl-2-nitrophenol using gold nanoparticles .
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Synthesis of Paracetamol
- Field : Pharmaceutical Chemistry
- Application Summary : 4-Nitrophenol is used as an intermediate in the synthesis of paracetamol .
- Method of Application : The compound is used in the process of synthesizing paracetamol, a common over-the-counter medication .
- Results : The result of this application would be the successful synthesis of paracetamol .
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Preparation of Phenetidine and Acetophenetidine
- Field : Organic Chemistry
- Application Summary : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine .
- Method of Application : The compound is used in the synthesis of these chemicals, which have various applications .
- Results : The result of this application would be the successful preparation of phenetidine and acetophenetidine .
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Peptide Synthesis
- Field : Biochemistry
- Application Summary : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
- Method of Application : The compound is used in the process of synthesizing peptides, which are chains of amino acids that have various biological functions .
- Results : The result of this application would be the successful synthesis of peptides .
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Production of Fungicides
- Field : Agricultural Chemistry
- Application Summary : 4-Nitrophenol is used as a raw material for the production of fungicides .
- Method of Application : The compound is used in the synthesis of fungicides, which are chemicals that kill or inhibit the growth of fungi .
- Results : The result of this application would be the successful production of fungicides .
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Preparation of Dyes
- Field : Dye Chemistry
- Application Summary : 4-Nitrophenol is used as a raw material in the production of dyes .
- Method of Application : The compound is used in the synthesis of various dyes, which are substances that impart color to materials .
- Results : The result of this application would be the successful production of various dyes .
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Production of Insecticides
- Field : Agricultural Chemistry
- Application Summary : 4-Nitrophenol is used as a raw material for the production of methyl and ethyl parathion insecticides .
- Method of Application : The compound is used in the synthesis of these insecticides, which are substances used to kill insects .
- Results : The result of this application would be the successful production of methyl and ethyl parathion insecticides .
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Preparation of Indicators
- Field : Analytical Chemistry
- Application Summary : 4-Nitrophenol is used as the precursor for the preparation of indicators .
- Method of Application : The compound is used in the synthesis of indicators, which are substances used to indicate the presence, absence, or concentration of another substance .
- Results : The result of this application would be the successful preparation of various indicators .
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pH Indicator
Safety And Hazards
4-Methyl-2-nitrophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
Future research on 4-Methyl-2-nitrophenol could focus on understanding its interactions with atmospheric molecules and the influence of the electronic environment on methyl internal rotation barrier heights . Additionally, the impact of structural isomerism on the multiphase partitioning and chemistry of nitrophenol isomers could be investigated .
properties
IUPAC Name |
4-methyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNSSSQVSOXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Record name | NITROCRESOLS | |
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DSSTOX Substance ID |
DTXSID0026961 | |
Record name | 4-Methyl-2-nitrophenol | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |
Record name | NITROCRESOLS | |
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Record name | 2-Nitro-4-cresol | |
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Vapor Pressure |
0.000632 [mmHg] | |
Record name | 2-Nitro-4-cresol | |
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Product Name |
4-Methyl-2-nitrophenol | |
CAS RN |
12167-20-3, 119-33-5, 68137-08-6 | |
Record name | NITROCRESOLS | |
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Record name | 4-Methyl-2-nitrophenol | |
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Record name | 2-Nitro-4-cresol | |
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Record name | 3(Or 4)-methyl-2-nitrophenol | |
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Record name | 2-Nitro-4-cresol | |
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Record name | 4-Methyl-2-nitrophenol | |
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Record name | 2-nitro-p-cresol | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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